
4-Bromo-2-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(methylthio)phenol is an organic compound with the molecular formula C7H7BrOS It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by a methylthio group (-SCH3) and a bromine atom (Br), respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylthio)phenol can be achieved through several methods. One common approach involves the bromination of 2-(methylthio)phenol. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc dust in acetic acid.
Substitution: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Zinc dust, acetic acid
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: 2-(Methylthio)phenol
Substitution: Various substituted phenols depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Bromo-2-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(methylthio)phenol depends on its interaction with other molecules. The bromine atom and the methylthio group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect the function of enzymes, proteins, and other biological targets, leading to specific biological effects.
Comparación Con Compuestos Similares
4-Bromo-2-(methylthio)phenol can be compared with other similar compounds, such as:
4-Bromo-2-methylphenol: Similar structure but lacks the methylthio group, leading to different chemical properties and reactivity.
2-Bromo-4-methylphenol: The positions of the bromine and methyl groups are reversed, affecting its reactivity and applications.
4-Bromo-2-(hydroxymethyl)phenol:
Propiedades
Fórmula molecular |
C7H7BrOS |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
4-bromo-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H7BrOS/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |
Clave InChI |
YSGPDWSKEQRGBW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


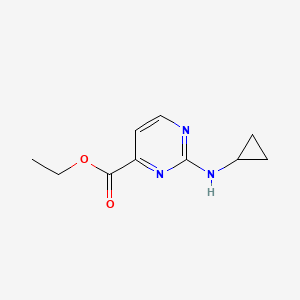
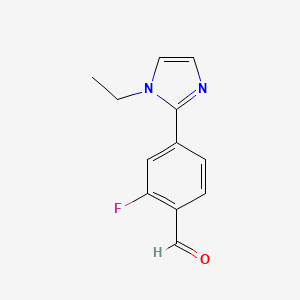
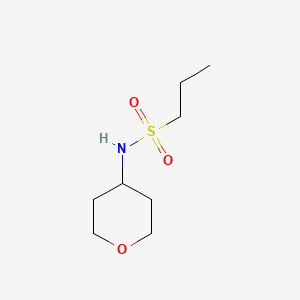
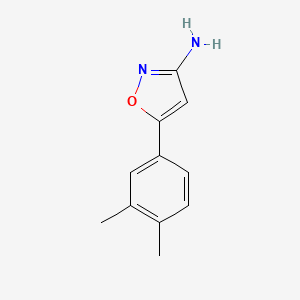
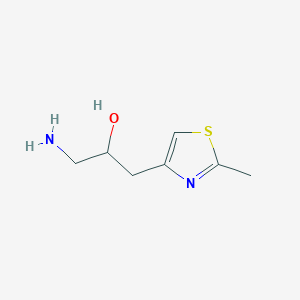
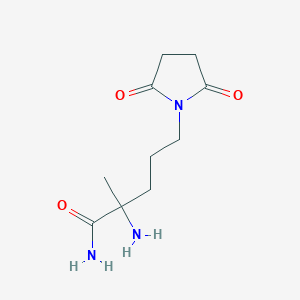
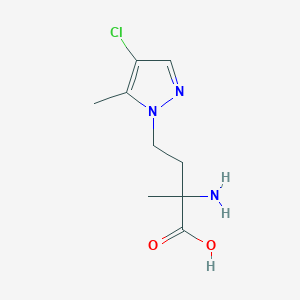
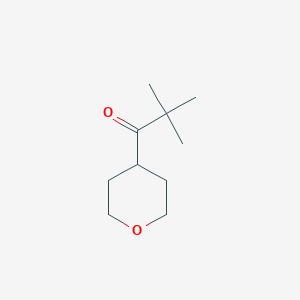
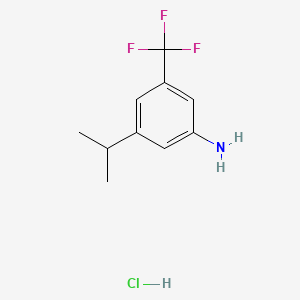
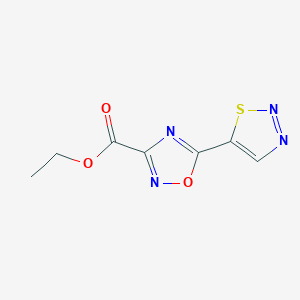
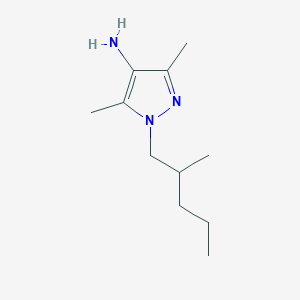
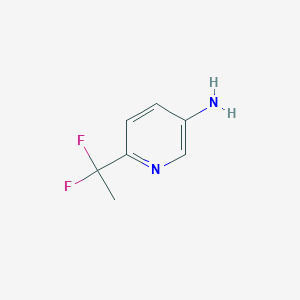
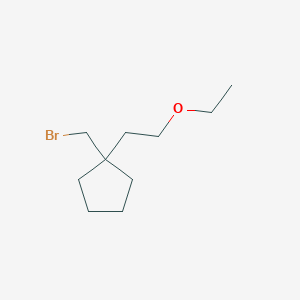
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
